Methyl 9-aminospiro[5.5]undecane-3-carboxylate
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Overview
Description
Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a spiro compound characterized by a unique bicyclic structure. Spiro compounds, including spiro[5.5]undecane derivatives, are known for their intriguing conformational and configurational properties. The compound’s structure includes a spiro junction where two rings share a single atom, contributing to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-aminospiro[5.5]undecane-3-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by functional group modifications. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-aminospiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino or ester positions .
Scientific Research Applications
Methyl 9-aminospiro[5.5]undecane-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and conformational dynamics.
Industry: Used in the development of advanced materials and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 9-aminospiro[5.5]undecane-3-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spiro[5.5]undecane skeleton but differ in their functional groups.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds contain oxygen or sulfur atoms in their rings, leading to different chemical properties.
Uniqueness
Methyl 9-aminospiro[5.5]undecane-3-carboxylate is unique due to its specific combination of functional groups and the spiro[5.5]undecane skeleton. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications .
Biological Activity
Methyl 9-aminospiro[5.5]undecane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interaction with GABA receptors and implications in immunomodulation. This article discusses its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.37 g/mol
- CAS Number : 173405-78-2
- InChI Key : YLKHACHFJMCIRE-UHFFFAOYSA-N
The compound features a spirocyclic structure that is crucial for its biological activity, particularly in modulating receptor interactions.
Interaction with GABA Receptors
Recent studies have highlighted the role of this compound as a modulator of gamma-aminobutyric acid (GABA) receptors, specifically:
- GABA_A Receptors : The compound has been shown to act as a positive allosteric modulator at GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system (CNS) .
- GABA_B Receptors : There is emerging evidence that suggests potential interactions with GABA_B receptors, contributing to its overall pharmacological profile .
These interactions suggest that the compound may have therapeutic potential in treating conditions characterized by dysregulated GABAergic signaling, such as anxiety disorders and epilepsy.
Immunomodulatory Effects
Research indicates that this compound may possess immunomodulatory properties:
- T Cell Modulation : The compound influences T cell proliferation and activity, potentially leading to immunosuppressive effects. This could be beneficial in autoimmune diseases where T cell activity is detrimental .
Toxicity and Safety Profile
According to data from PubChem, this compound exhibits certain toxicity profiles:
- Acute Toxicity : Harmful if swallowed (H302) and causes skin irritation (H315). These factors must be considered when evaluating its therapeutic use .
Research Findings and Case Studies
A summary of key studies on this compound is presented in the table below:
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
methyl 3-aminospiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-16-12(15)10-2-6-13(7-3-10)8-4-11(14)5-9-13/h10-11H,2-9,14H2,1H3 |
InChI Key |
LGHUJISUSACSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCC(CC2)N |
Origin of Product |
United States |
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